![molecular formula C34H54O2S B3009206 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol CAS No. 111393-32-9](/img/structure/B3009206.png)
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol is a useful research compound. Its molecular formula is C34H54O2S and its molecular weight is 526.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Stabilizer Applications
Phenolic compounds, including variants related to the specified chemical, are recognized for their antioxidative activities. These compounds have been studied for their capacity to stabilize polypropylene by retarding oxidation, demonstrating significant effectiveness in preventing degradation of materials (Jiráčková & Pospíšil, 1973). Similarly, the antioxidant properties of phenols have been leveraged in various domains to enhance the longevity and durability of products.
Environmental and Bioremediation Impacts
The occurrence and impact of synthetic phenolic antioxidants, including their metabolites in the environment, have been subjects of research, highlighting concerns about their ubiquity and potential toxicological implications. Studies have explored the environmental presence, fate, human exposure, and toxicity of these compounds, suggesting the need for assessments of their environmental and health impacts (Liu & Mabury, 2020).
Reaction Mechanisms and Synthesis
Research into the reaction mechanisms involving phenolic compounds has uncovered insights into their reactivity and utility in organic synthesis. Studies on propa-1,2-dienyl-substituted phosphonates, for instance, reveal the potential for novel reactions under catalyst-free and solvent-free conditions, demonstrating the versatility of phenolic compounds in synthetic applications (Chakravarty & Swamy, 2007).
Antimicrobial and Antioxidant Properties
Phenolic compounds have been extensively studied for their antimicrobial activities, with research dating back over a century. These compounds control the growth of microorganisms in various settings, including food preservation (Davidson & Brandén, 1981). Furthermore, the antioxidant properties of phenolic compounds, including their ability to scavenge free radicals, have been compared to classical antioxidants, underscoring their potential in pharmaceutical and food industries (Rigobello et al., 2004).
properties
IUPAC Name |
2,6-ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S/c1-31(2,3)25-19-23(20-26(29(25)35)32(4,5)6)15-13-17-37-18-14-16-24-21-27(33(7,8)9)30(36)28(22-24)34(10,11)12/h19-22,35-36H,13-18H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBZUAXDRUZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

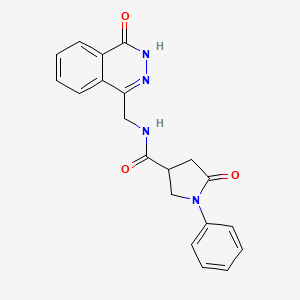
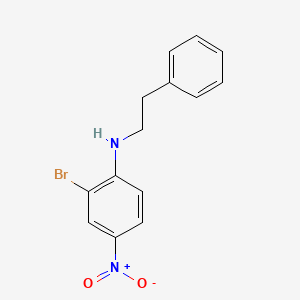
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)




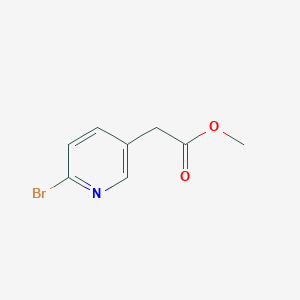
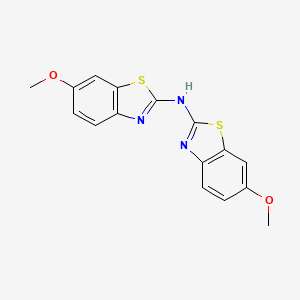
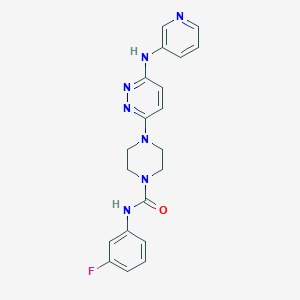
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
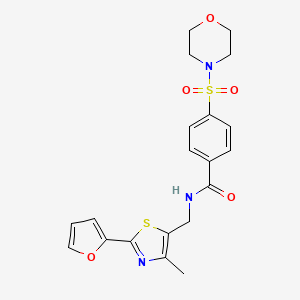
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)